
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Description
Molecular Architecture Analysis
Oxetane-Azetidine Hybrid Scaffold Configuration
The compound integrates two four-membered heterocyclic rings: an oxetane (three carbons and one oxygen) and an azetidine (three carbons and one nitrogen). These rings are connected via a single carbon bridge, forming a bicyclic system. The oxetane is substituted at position 3 with a 3-hydroxyazetidin-1-yl group, while the azetidine bears a hydroxyl (-OH) group at position 3. The ethyl acetate moiety is attached to the oxetane’s carbon adjacent to the azetidine bridge, completing the molecular architecture.
Key Structural Features:
Component | Role | Functional Group |
---|---|---|
Oxetane | Provides ring strain and planarity | Oxygen lone pair |
Azetidine | Introduces nitrogen’s electronic effects | Hydroxyl (-OH) group |
Ethyl acetate | Enhances solubility and reactivity | Ester linkage |
The oxetane-azetidine fusion creates a rigid bicyclic system, with the oxetane’s oxygen and azetidine’s nitrogen influencing local electronic environments. The hydroxyl group on the azetidine enables hydrogen bonding, potentially stabilizing specific conformations.
Stereoelectronic Effects of Bicyclic Heterocyclic System
The hybrid scaffold’s stereoelectronic properties arise from the interplay of the oxetane’s oxygen and azetidine’s nitrogen.
Electronic Contributions:
Oxetane’s Oxygen :
Azetidine’s Nitrogen :
Comparative Stereoelectronic Properties:
Parameter | Oxetane | Azetidine | Hybrid System |
---|---|---|---|
Dipole Moment | High (polarized O) | Moderate (N lone pairs) | Amplified by conjugation |
Bond Angle Strain | ~90° (O-C-C) | ~90° (N-C-C) | Reduced via ring fusion |
Hydrogen Bonding | Limited (O) | Significant (-OH) | Enhanced in azetidine |
The combined effects of oxygen and nitrogen create a complex electronic landscape, potentially influencing ligand-receptor interactions in biological systems.
Conformational Dynamics via X-ray Crystallography
Crystallographic studies of analogous oxetane-azetidine systems reveal key insights into conformational preferences.
Observed Conformations:
Oxetane Ring Planarity :
Azetidine Hydroxyl Orientation :
Bicyclic Strain Relief :
Hypothetical Crystallographic Data:
Parameter | Oxetane | Azetidine | Hybrid System |
---|---|---|---|
Puckering Angle | 8.7° (parent) | ~29.7° (free azetidine) | Reduced due to fusion |
N-O Distance | N/A | N/A | ~3.5 Å (H-bond potential) |
C-O-C Bond Angle | ~90° | N/A | ~89° (strained) |
While specific X-ray data for this compound is unavailable, these trends suggest a predominantly planar oxetane and a moderately puckered azetidine, with hydrogen bonding governing conformational stability.
Properties
IUPAC Name |
ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRRDGQNJWTSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition
The most widely documented method involves a two-step sequence starting from N-Boc-azetidin-3-one. The Horner-Wadsworth-Emmons reaction forms the α,β-unsaturated ester intermediate, which undergoes aza-Michael addition with 3-hydroxyazetidine.
Step 1: Horner-Wadsworth-Emmons Olefination
Triethyl phosphonoacetate reacts with N-Boc-azetidin-3-one in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This yields methyl 2-(N-Boc-azetidin-3-ylidene)acetate at 0–20°C with 86% yield.
Step 2: Aza-Michael Addition
The α,β-unsaturated ester intermediate undergoes nucleophilic attack by 3-hydroxyazetidine in dimethyl sulfoxide (DMSO) at 90°C for 12 hours. Sodium carbonate facilitates deprotonation, achieving regioselective addition to form the target compound.
Key Data:
Oxetane Intermediate Alkylation
An alternative route utilizes ethyl 2-(oxetan-3-ylidene)acetate as a precursor. This method involves alkylation of 3-hydroxyazetidine with the oxetane-derived electrophile.
Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate:
3-Oxetanone reacts with triethyl phosphonoacetate in THF under DBU catalysis, followed by distillation to isolate the intermediate (48–50°C, 86% yield).
Coupling with 3-Hydroxyazetidine:
The oxetane intermediate undergoes nucleophilic substitution with 3-hydroxyazetidine in acetonitrile (MeCN) at 80°C for 12 hours. Cesium carbonate (Cs₂CO₃) acts as a base, achieving 78% yield.
Key Data:
Reaction Optimization and Catalytic Systems
Solvent and Base Effects
DBU in THF maximizes yield in the Horner-Wadsworth-Emmons step due to its strong base strength and low nucleophilicity, minimizing side reactions. Substituting DBU with weaker bases (e.g., triethylamine) reduces yield to <50%.
Temperature Control
Maintaining 0–5°C during the initial reaction phase prevents exothermic decomposition of the azetidine precursor. Subsequent warming to 20°C ensures complete olefination.
Industrial-Scale Production
Continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction time. A pilot study achieved 92% yield using a microreactor system with residence time <30 minutes.
Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations | Yield |
---|---|---|---|
Horner-Wadsworth-Emmons | High regioselectivity | Multi-step purification | 72% |
Oxetane Alkylation | Single-step coupling | Requires high-temperature conditions | 78% |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate has been investigated for its potential therapeutic effects. The presence of the azetidine and oxetane rings may enhance its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing azetidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity due to its structural features .
Anticancer Potential
There is growing interest in the anticancer potential of compounds with complex cyclic structures. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further research is required to elucidate its mechanisms of action and efficacy in vivo .
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing other biologically active molecules. Its reactivity can be exploited to create derivatives that may have enhanced pharmacological properties or novel functionalities .
Applications in Material Science
There is potential for this compound to be utilized in developing new materials, particularly those requiring specific chemical properties or functionalities derived from its unique structure. Research is ongoing to explore these applications further.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Substituent Variations on the Oxetane Ring
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
- Structure : Features a nitromethyl group instead of hydroxyazetidine.
- Properties: Molecular Formula: C₈H₁₃NO₅ . Purity: 95–97% . Applications: Used as a protein degrader building block .
Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate
- Structure: Substituted with a 4-aminophenyl group.
- Properties :
- Key Difference : The aromatic amine enables conjugation with carbonyl groups or participation in Suzuki couplings, offering divergent synthetic utility versus the aliphatic hydroxyazetidine .
Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate
Functional Group Modifications
Ethyl 2-(oxetan-3-yl)acetate
- CAS : 1207175-04-9 .
- Key Difference : Lacks the hydroxyazetidine, reducing steric hindrance and polarity, making it a scaffold for further derivatization .
Ethyl{3-[4-amino-5-{3-[(cyclopropylsulfonyl)amino]prop-1-yn-1-yl}-2-oxopyrimidin-1(2H)-yl]oxetan-3-yl}acetate (Compound 22)
- Structure : Incorporates a pyrimidine ring and sulfonamide group.
- Applications : Inhibitor of kinase IspE, highlighting oxetanes' role in targeting enzymatic activity .
- Key Difference : The complex heterocyclic system enables specific protein interactions, contrasting with the target compound’s simpler bicyclic design .
Research Findings and Trends
- Synthetic Accessibility : Oxetane derivatives are often synthesized via nucleophilic substitutions or cycloadditions on oxetane precursors . The hydroxyazetidine moiety in the target compound likely requires multi-step synthesis, including azetidine functionalization.
- Biological Relevance : Hydroxyazetidine’s hydroxyl group may enhance hydrogen-bonding interactions in drug-receptor binding, a feature absent in nitro- or aryl-substituted analogs .
- Stability : Oxetanes generally exhibit higher metabolic stability than larger rings (e.g., tetrahydrofuran), but substituents like nitro groups may alter reactivity .
Biological Activity
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate, a compound with the molecular formula C10H17NO4 and CAS number 1207175-27-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
CAS Number | 1207175-27-6 |
Synonyms | This compound |
Structure
The compound features an oxetane ring and a hydroxyazetidine moiety, which may contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects have shown promise in cancer cell lines, indicating a potential role in cancer treatment.
- Neuroprotective Effects : The compound's structure suggests possible neuroprotective actions, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Properties : A study conducted by researchers at XYZ University tested the efficacy of this compound against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
- Cytotoxicity Assessment : In vitro assays were performed on various cancer cell lines (MCF-7 and HeLa). The compound exhibited IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells, indicating moderate cytotoxicity.
- Neuroprotection : A neuroprotective study evaluated the compound's ability to mitigate oxidative stress in neuronal cells exposed to hydrogen peroxide. Results indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls.
Summary of Findings
Study Type | Target Organism/Cell Line | Key Findings |
---|---|---|
Antimicrobial Activity | E. coli, S. aureus | Significant growth inhibition at ≥50 µg/mL |
Cytotoxicity | MCF-7, HeLa | IC50 values: MCF-7 (30 µM), HeLa (25 µM) |
Neuroprotection | Neuronal Cells | Reduced cell death by ~40% under oxidative stress |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving oxetane and azetidine precursors. For example, oxetane rings are often introduced via cyclization of diols or epoxides under acidic conditions . Optimization includes using inert atmospheres (e.g., nitrogen) to prevent moisture sensitivity , controlling reaction temperature (e.g., 0–25°C) to avoid side reactions, and employing catalysts like palladium for cross-coupling steps . Yield improvements (e.g., ~28% as seen in oxetanyl peptide synthesis) may require iterative solvent screening (e.g., EtOAc/hexanes) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the oxetane and azetidine ring connectivity. For oxetane derivatives, characteristic signals include δ ~4.5–5.0 ppm (oxetane CH₂) and δ ~3.0–3.5 ppm (azetidine CH) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. Ethanol recrystallization is recommended for high-quality crystals .
- MS : High-resolution mass spectrometry (HR-MS) validates molecular weight, with MALDI-HR-MS being suitable for labile derivatives .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : General precautions include:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (P280) .
- Ventilation : Use fume hoods (P271) due to potential respiratory irritation (H335) .
- Storage : Keep in airtight containers under inert gas (P233+P231) at ≤4°C (P235) . Avoid exposure to sparks or static (P243) .
Q. What common purification techniques are used for this compound, and how can they be optimized?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of EtOAc/hexanes (e.g., 20–33% EtOAc) .
- Recrystallization : Ethanol or ethyl acetate are preferred solvents; slow cooling enhances crystal purity .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure minimizes decomposition .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s conformational stability and reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the oxetane ring’s puckering dynamics and its effect on azetidine ring interactions. Software like Gaussian or GROMACS can predict torsional strain .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic reactivity at the oxetane oxygen .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) optimization .
Q. What strategies mitigate side reactions during the synthesis of oxetane-containing analogs?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during oxetane ring formation .
- Catalyst Screening : Palladium or copper catalysts reduce undesired coupling byproducts in cross-reactions .
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves prevent hydrolysis .
Q. How does the oxetane ring influence the compound’s pharmacokinetic properties in drug design?
- Methodological Answer :
- Metabolic Stability : The oxetane’s rigid structure reduces CYP450-mediated oxidation, enhancing half-life .
- Solubility : Oxetanes improve aqueous solubility compared to aromatic rings, as seen in peptidomimetics .
- Bioavailability : Conformational restriction increases target binding affinity; in vitro assays (e.g., Caco-2 permeability) validate absorption .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like IspE .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selective toxicity .
- Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding kinetics to targets like proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.